molecular formula C12H16O4 B157384 Crotylidene dicrotonate CAS No. 10141-07-8

Crotylidene dicrotonate

Cat. No.: B157384
CAS No.: 10141-07-8
M. Wt: 224.25 g/mol
InChI Key: BADIPRCUJPQNIE-OTWDQPKHSA-N
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Description

Dicrotonate compounds are derivatives of crotonic acid (CH₃CH=CHCOOH) containing two crotonate (CH₃CH=CHCOO⁻ or CH₂=CHCH₂COO⁻) groups. These compounds exist in diverse forms, including organometallic complexes, alkali metal salts, and polymeric esters. Their structural versatility and reactivity make them valuable in polymerization, material science, and thermal stabilization applications. Key examples include triphenylantimony dicrotonate, triphenylbismuth dicrotonate, potassium hydrogen dicrotonate, and ethylene glycol dicrotonate, each with distinct synthesis pathways and functional properties .

Properties

CAS No.

10141-07-8

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

[(E)-1-[(E)-but-2-enoyl]oxybut-2-enyl] (E)-but-2-enoate

InChI

InChI=1S/C12H16O4/c1-4-7-10(13)15-12(9-6-3)16-11(14)8-5-2/h4-9,12H,1-3H3/b7-4+,8-5+,9-6+

InChI Key

BADIPRCUJPQNIE-OTWDQPKHSA-N

SMILES

CC=CC(OC(=O)C=CC)OC(=O)C=CC

Isomeric SMILES

C/C=C/C(OC(=O)/C=C/C)OC(=O)/C=C/C

Canonical SMILES

CC=CC(OC(=O)C=CC)OC(=O)C=CC

Origin of Product

United States

Chemical Reactions Analysis

Identification Challenges and Nomenclature Analysis

The term "crotylidene dicrotonate" combines elements of two distinct chemical groups:

  • Crotylidene : Likely refers to a derivative of crotonaldehyde (C₄H₆O) or its tautomers.

  • Dicrotonate : Implies a compound with two crotonate (C₄H₅O₂⁻) groups, possibly as esters or salts.

No direct matches for this compound exist in the search results. The closest related compounds include:

  • Dicrotonate esters (e.g., diethyl dicrotonate) in polymer chemistry .

  • Crotyl derivatives (e.g., crotyl chloride) in alkylation reactions911.

Analysis of Search Results

The following table summarizes relevant findings from the provided sources:

SourceKey Compounds/ReactionsRelevance to Query
Bicyclo[1.1.1]pentane (BCP) dithianesFocus on propellane reactivity; unrelated to crotylidene/dicrotonate.
"Crotylidene" listed in FDA documentMentioned in a non-technical context; no structural or reaction data .
Optimization of NAr reactionDiscusses reaction design but no crotylidene derivatives .
Di(thiophen-2-yl)alkane dionesAcylation and cyclocondensation unrelated to query .
911Reaction classification tutorialsGeneral principles (e.g., substitution, combustion) without specific examples911.

Hypothetical Reaction Pathways

If "this compound" refers to a bis-crotonate ester, potential reactivity could include:

Hydrolysis

Crotylidene dicrotonate+H2OCrotonic acid+Alcohol\text{this compound}+\text{H}_2\text{O}\rightarrow \text{Crotonic acid}+\text{Alcohol}

  • Acid- or base-catalyzed cleavage of ester bonds911.

Thermal Decomposition

Crotylidene dicrotonateΔVolatile alkenes+CO2\text{this compound}\xrightarrow{\Delta}\text{Volatile alkenes}+\text{CO}_2

  • Common for unsaturated esters under pyrolysis 13.

Radical Polymerization

Crotylidene dicrotonateInitiatorCross linked polymer\text{this compound}\xrightarrow{\text{Initiator}}\text{Cross linked polymer}

  • Conjugated dienes may undergo chain-growth polymerization .

Recommendations for Further Research

  • Verify Nomenclature : Confirm IUPAC name or CAS registry number to resolve ambiguities.

  • Synthetic Routes : Explore literature on crotonic acid derivatives (e.g., esterification, cycloadditions) .

  • Analytical Characterization : Employ GC-MS, NMR, or XRD if synthesizing the compound de novo .

Data Limitations and Gaps

  • No experimental data (yields, kinetics, spectroscopic profiles) exists in the reviewed sources.

  • Theoretical calculations or patent databases (e.g., USPTO, Espacenet) may provide additional insights.

Comparison with Similar Compounds

Comparison with Similar Compounds

Organometallic Dicrotonates: Triphenylantimony vs. Triphenylbismuth Dicrotonates

Property Triphenylantimony Dicrotonate Triphenylbismuth Dicrotonate
Synthesis Reacting triphenylantimony with crotonic acid and H₂O₂ in Et₂O . Oxidative addition of triphenylbismuth, crotonic acid, and tert-butylhydroperoxide in Et₂O .
Structure Trigonal-bipyramidal geometry: three phenyl groups at the base, two crotonate ligands at vertices . Similar trigonal-bipyramidal structure but with Bi as the central atom .
Reactivity Enhances thermal stability of polymethyl methacrylate (PMMA), increasing decomposition temperature to ~360°C . Decomposes under light to generate phenyl radicals, initiating PMMA polymerization at room temperature .
Applications Thermal stabilizer in polymers . Radical initiator for light-induced polymerization .

Alkali Metal Dicrotonates: Potassium Hydrogen Dicrotonate

  • Synthesis : Crystallized as KH(C₄H₅O₂)₂, forming a pseudo-symmetrical hydrogen dicrotonate anion (CH₃CH=CHCOO⁻⋯H⁺⋯⁻OOCCH=CHCH₃) .
  • Structure : Pseudo-Type A crystal lattice confirmed via X-ray and neutron diffraction .
  • Properties : High symmetry in the anion facilitates stability in solid-state applications.

Polymeric and Ester-Based Dicrotonates: Ethylene Glycol and Glycerol Dicrotonates

  • Synthesis : Esters formed by reacting crotonic acid with polyols (e.g., ethylene glycol, glycerol) .
  • Structure : Ethylene glycol dicrotonate (O₂CCH=CHCH₃-O-CH₂CH₂-O-COCH=CHCH₃) and glycerol dicrotonate feature cross-linkable double bonds .
  • Applications : Used in lithographic printing plates and polyester resins for surface coatings due to their polymerizable C=C bonds .

Key Findings and Implications

Organometallic Dicrotonates: Triphenylantimony derivatives excel in thermal stabilization, while triphenylbismuth variants are superior for light-driven radical reactions . The choice of central metal (Sb vs. Bi) dictates application: Sb for materials requiring longevity, Bi for photoresponsive systems .

Ester-Based Dicrotonates :

  • Ethylene glycol and glycerol dicrotonates enable tailored polymer networks via cross-linking, critical for coatings and adhesives .

Structural Insights :

  • Potassium hydrogen dicrotonate’s near-symmetrical anion provides a model for understanding hydrogen-bonded networks in acid salts .

Q & A

Q. What are the established methods for synthesizing and purifying triphenylbismuth dicrotonate, and how is its purity validated?

Triphenylbismuth dicrotonate is synthesized via oxidative addition of triphenylbismuth, crotonic acid, and tert-butylhydroperoxide in diethyl ether at room temperature. The product is purified by recrystallization from a petroleum spirit-chloroform (4:1) mixture, yielding 73% with a melting point of 153°C. Purity is confirmed via melting point analysis and spectroscopic characterization (e.g., NMR, IR) .

Q. How is electron paramagnetic resonance (EPR) spectroscopy applied to detect radical intermediates during crotylidene dicrotonate decomposition?

EPR spectroscopy with spin traps like 2-methyl-2-nitrosopropane (MNP) or C-phenyl-N-tert-butylnitrone (PBN) is used to capture phenyl radicals generated during photolysis. For example, hyperfine coupling constants (e.g., aN=14.4Oea_N = 14.4 \, \text{Oe}, aH=2.2Oea_H = 2.2 \, \text{Oe}) are measured to identify radical adducts such as PhN(O•)Bu-t, consistent with literature values for bismuth-based initiators .

Q. What experimental conditions are critical for initiating this compound decomposition?

Decomposition requires diffused light and a benzene solvent to minimize side reactions. Reactions are conducted in degassed, sealed ampoules with 0.2 mol/L concentrations of both the compound and spin trap. Light absence halts decomposition, confirming its photoinitiated radical mechanism .

Q. How are phenyl radicals quantified during decomposition, and what methodological controls ensure data reliability?

Radicals are trapped using MNP or PBN, and their adducts are quantified via EPR signal intensity. Controls include dark experiments (no signal) and calibration with known radical standards. Signal stability is monitored over time to account for spin trap degradation .

Advanced Research Questions

Q. How do discrepancies in hyperfine coupling constants (e.g., aN=14.4 Oea_N = 14.4 \, \text{Oe}aN​=14.4Oe vs. 13.2 Oe13.2 \, \text{Oe}13.2Oe) arise across studies using different spin traps?

Variations stem from spin trap-specific interactions. For instance, MNP produces aN=14.4Oea_N = 14.4 \, \text{Oe}, while PBN yields slightly lower values due to differences in radical adduct geometry and electron delocalization. Comparative studies using standardized conditions are recommended to resolve inconsistencies .

Q. What mechanistic pathways explain the formation of di-tert-butylnitroxyl radicals (ttt-BuN(O•)Bu-t) alongside phenyl radicals during decomposition?

Secondary tt-BuN(O•)Bu-t radicals form via spin trap degradation: tt-BuN=O → tt-Bu• + NO, followed by tt-Bu• + tt-BuN=O → tt-BuN(O•)Bu-t. This competes with phenyl radical trapping, requiring careful optimization of spin trap concentration to minimize interference .

Q. How does this compound function as a radical initiator in methyl methacrylate (MMA) polymerization, and what factors influence polymer properties?

Under light, the compound generates phenyl radicals that initiate MMA polymerization, producing insoluble, opaque PMMA blocks. Polymerization efficiency depends on initiator concentration (1–5% w/w), light intensity, and solvent choice. No reaction occurs in darkness, confirming the photo-dependent mechanism .

Q. What strategies mitigate solvent interference in EPR studies of this compound decomposition?

Benzene is preferred for its low radical reactivity. Alternative solvents (e.g., toluene) must be screened for radical scavenging activity. Degassing and strict temperature control (room temperature) further reduce artifacts .

Q. How do decomposition kinetics vary under monochromatic vs. polychromatic light sources?

Kinetic studies using monochromatic light (e.g., 365 nm) reveal wavelength-dependent decomposition rates, linked to the compound’s absorption spectrum. Polychromatic light may accelerate side reactions, necessitating controlled wavelength selection for reproducibility .

Q. What computational methods validate experimental EPR data for this compound-derived radicals?

Density functional theory (DFT) simulations predict hyperfine coupling constants and spin density distributions, which are cross-validated against experimental EPR results. Discrepancies >10% prompt re-evaluation of spin trap purity or reaction conditions .

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